molecular formula C7H3BrClFO2 B1378419 5-Bromo-3-chloro-2-fluorobenzoic acid CAS No. 1449008-15-4

5-Bromo-3-chloro-2-fluorobenzoic acid

Cat. No. B1378419
CAS RN: 1449008-15-4
M. Wt: 253.45 g/mol
InChI Key: UORGWZXBZZYVLS-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-fluorobenzoic acid is a chemical compound with the molecular formula C7H3BrClFO2 . It has a molecular weight of 253.45 . It is a solid substance stored at ambient temperature .


Molecular Structure Analysis

The InChI code for 5-Bromo-3-chloro-2-fluorobenzoic acid is 1S/C7H3BrClFO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Bromo-3-chloro-2-fluorobenzoic acid is a solid substance stored at ambient temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The synthesis of derivatives similar to 5-Bromo-3-chloro-2-fluorobenzoic acid and their chemical reactivity have been extensively studied. For instance, Zhou Peng-peng (2013) developed a method for synthesizing 3-Bromo-2-fluorobenzoic acid with high yield and purity, emphasizing low cost and suitability for industrial-scale production Zhou Peng-peng (2013). Similarly, the selectivity of reactions involving organolithium reagents with halobenzoic acids demonstrates the nuanced control achievable in synthesizing complex organic compounds Frédéric Gohier, Anne‐Sophie Castanet, & J. Mortier (2003).

Structural Characterization and Material Science

  • Crystallographic studies and electronic structure analyses of benzoic acid derivatives, including those with halogen substitutions similar to 5-Bromo-3-chloro-2-fluorobenzoic acid, have been performed to understand the impact of such substitutions on molecular geometry, intermolecular interactions, and electronic properties. Pramanik, Dey, and Mukherjee (2019) provided insights into the crystal structures and electronic structures of ortho-, meta-, and para-substituted benzoic acid derivatives, highlighting the role of halogen bonds in assembling supramolecular frameworks S. Pramanik, Tanusri Dey, & A. K. Mukherjee (2019).

Catalysis and Synthetic Applications

  • The chemoselectivity of cobalt-catalyzed carbonylation has been explored for the synthesis of various fluorobenzoic acid derivatives from polysubstituted bromo, fluoro-, and chloro, fluorobenzenes. This research by Boyarskiy et al. (2010) outlines a versatile method for preparing fluorobenzoic acid derivatives, underscoring the role of fluorine substituents in the reaction process V. Boyarskiy, M. Fonari, Tatiana S. Khaybulova, M. Gdaniec, & Y. Simonov (2010).

Adsorption Studies and Electrochemistry

  • Ikezawa, Yoshida, and Ariga (2006) investigated the adsorption behaviors of halobenzoic acids on gold electrodes in acidic media, providing valuable insights into the electrochemical properties and potential applications of such compounds in sensors or electrocatalysis Y. Ikezawa, A. Yoshida, & Toshiyuki Ariga (2006).

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-fluorobenzoic acid is not specified in the sources I found. The mechanism of action would depend on the specific context in which this compound is used, such as the type of reaction it is involved in or the biological system it interacts with .

Safety and Hazards

The compound may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area . Contact with skin, eyes, and clothing should be avoided, and protective gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

5-bromo-3-chloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORGWZXBZZYVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloro-2-fluorobenzoic acid

CAS RN

1449008-15-4
Record name 5-bromo-3-chloro-2-fluorobenzoic acid
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